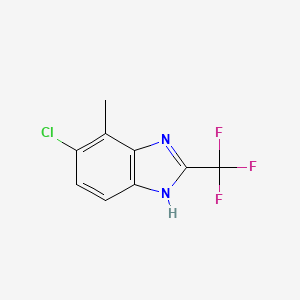

Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)-

Description

Benzimidazole derivatives are heterocyclic compounds featuring a fused benzene and imidazole ring. The compound 5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole is characterized by three distinct substituents:

- Chlorine at position 5: Enhances lipophilicity and influences electronic properties.

- Methyl group at position 4: Contributes to steric bulk and modulates solubility.

- Trifluoromethyl group at position 2: A strong electron-withdrawing group (EWG) that affects reactivity and binding interactions.

This substitution pattern distinguishes it from other benzimidazoles, offering unique physicochemical and biological properties.

Properties

CAS No. |

89427-03-2 |

|---|---|

Molecular Formula |

C9H6ClF3N2 |

Molecular Weight |

234.60 g/mol |

IUPAC Name |

5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C9H6ClF3N2/c1-4-5(10)2-3-6-7(4)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |

InChI Key |

KLYLINZLAQURKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Benzimidazole Derivatives

Benzimidazole derivatives are commonly synthesized via condensation reactions involving ortho-phenylenediamine derivatives and carboxylic acid derivatives or aldehydes. The benzimidazole ring is formed by cyclization, often facilitated by acidic or dehydrating conditions. Substituents on the benzene ring or the imidazole ring are introduced either by using appropriately substituted starting materials or by post-cyclization functionalization.

Specific Preparation Routes for 5-Chloro-4-methyl-2-(trifluoromethyl)benzimidazole

Given the substitution pattern, the synthesis typically involves the following key steps:

Starting Materials: The synthesis begins with appropriately substituted ortho-phenylenediamine derivatives, such as 4-chloro-3-methyl-o-phenylenediamine, which already carry the chlorine and methyl groups at the desired positions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group at the 2-position is commonly introduced via condensation with trifluoroacetic acid derivatives or trifluoroacetaldehyde equivalents. Alternatively, trifluoromethyl-substituted benzaldehydes or nitriles can be used as cyclization partners.

Cyclization Conditions: The condensation and cyclization are typically carried out in acidic media such as acetic acid or under dehydrating conditions at elevated temperatures (e.g., 100–120 °C) to promote ring closure and formation of the benzimidazole core.

Purification: The crude product is purified by recrystallization or chromatographic techniques, often using solvents like ethyl acetate or ethanol.

Representative Synthetic Procedure from Literature

A representative synthetic route for a closely related benzimidazole derivative involves:

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc-protection of substituted proline derivative (analogous to protecting amines) | Boc2O, base (DIPEA or TEA), solvent (DCM or THF), RT, few hours | Not specified |

| 2 | Coupling with phenylene-diamine derivative | Amide coupling agents (TBTU, HBTU, HATU, EDC), base (DIPEA), solvent (THF, DMF, DCM) | Not specified |

| 3 | Cyclization to benzimidazole | Acetic acid, heating at 100 °C for 1 hour | Not specified |

| 4 | Deprotection and final coupling | Acidic conditions (4M HCl in dioxane or TFA in DCM) | Not specified |

This sequence illustrates the use of protecting groups, amide coupling, and cyclization to build the benzimidazole ring with desired substitutions.

Alternative Methods

Condensation with Aldehydes: The reaction of substituted o-phenylenediamines with trifluoroacetaldehyde or aromatic aldehydes bearing trifluoromethyl substituents under reflux in solvents like DMF or chloroform has been reported. Sodium metabisulfite can be used as a reducing agent to facilitate the reaction.

Use of Nitriles: Direct condensation of ortho-phenylenediamine derivatives with trifluoromethyl-substituted nitriles in acidic medium is an alternative route to benzimidazole derivatives.

Flow Chemistry and Industrial Scale: Continuous flow methods have been explored to improve yield and purity, with green chemistry principles applied to minimize waste and hazardous reagents.

Data Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc-protection + Amide Coupling + Cyclization | Substituted proline derivative, phenylene-diamine | Boc2O, coupling agents (TBTU, etc.), AcOH | RT for protection, 100 °C for cyclization | High selectivity, modular | Multi-step, time-consuming |

| Condensation with Aldehydes | Substituted o-phenylenediamine, trifluoroacetaldehyde | Sodium metabisulfite, DMF | 120 °C, 18 h, N2 atmosphere | Straightforward, good yields | Long reaction time, requires inert atmosphere |

| Condensation with Nitriles | Substituted o-phenylenediamine, trifluoromethyl nitriles | Acid catalyst | Acidic medium, reflux | Uses readily available nitriles | Limited substrate scope |

| Continuous Flow Synthesis | Similar to batch methods but in flow | Automated systems | Optimized temperature and flow rates | Scalable, environmentally friendly | Requires specialized equipment |

Chemical Reactions Analysis

Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.

Common Reagents and Conditions: Typical reagents include halogenating agents, alkylating agents, and oxidizing/reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Substituent Effects on Physicochemical Properties

The trifluoromethyl group at position 2 is critical for stability and bioactivity. Comparisons with analogs include:

5-Chloro-4-Fluoro-2-(Trifluoromethyl)-1H-Benzimidazole

- Structural difference : Fluorine replaces the methyl group at position 3.

- Impact :

4,7-Dichloro-2-(Trifluoromethyl)-Benzimidazole

- Impact :

2-(Chloromethyl)-1H-Benzimidazole Derivatives

- Structural difference : Chloromethyl group at position 2 instead of trifluoromethyl.

- Impact :

Table 1: Physicochemical Properties

*Estimated based on analogs; †Predicted values.

Role of the Trifluoromethyl Group

- Hydrogen bonding : The trifluoromethyl group forms interactions with residues like ARG96 and GLN72 in enzyme active sites (e.g., docking study on 1EA1) .

- Metabolic stability : CF₃ groups resist oxidative degradation better than methyl or chloromethyl substituents .

Comparison with Anticholinesterase Agents

Biological Activity

Benzimidazole derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key findings from diverse research sources.

Overview of Benzimidazole Derivatives

Benzimidazoles are heterocyclic compounds characterized by a fused benzene and imidazole ring. They exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of various substituents can significantly influence their pharmacological profiles.

The biological effects of 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole are primarily attributed to its interaction with specific cellular proteins and enzymes. While detailed mechanisms for this particular compound remain underexplored, benzimidazole derivatives generally impact several biochemical pathways:

- DNA Replication and Repair : Many benzimidazoles interfere with DNA synthesis, leading to cell cycle arrest.

- Enzyme Inhibition : These compounds often act as inhibitors of critical enzymes involved in metabolic pathways.

- Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study reported that compounds with similar structures induced apoptosis in liver cancer cells (HepG2) through caspase activation and modulation of Bcl-2 family proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole | HepG2 (Liver Cancer) | TBD | Apoptosis induction |

| Benzimidazole Derivative 1 | MCF-7 (Breast Cancer) | 45.2 | Multi-target kinase inhibition |

| Benzimidazole Derivative 2 | HCT-116 (Colon Cancer) | TBD | DNA damage response |

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial properties. A comparative study showed that certain benzimidazoles exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .

| Compound | Target Organism | MIC (µg/ml) | Activity |

|---|---|---|---|

| 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole | Staphylococcus aureus | TBD | Antibacterial |

| Benzimidazole Derivative A | Escherichia coli | 50 | Antibacterial |

| Benzimidazole Derivative B | Candida albicans | 250 | Antifungal |

Case Studies

- Cytotoxicity Studies : In vitro evaluations revealed that 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole exhibited cytotoxic effects on various cancer cell lines. The IC50 values were determined through MTT assays, indicating effective inhibition of cell viability.

- In Vivo Studies : Animal model studies indicated that benzimidazole derivatives could suppress tumor growth in xenograft models, suggesting their potential as anticancer agents .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, indicating multiple interactions that could enhance their therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole?

Methodological Answer: Two primary methods are utilized:

- Condensation of o-phenylenediamine derivatives : Reacting substituted o-phenylenediamine with chloro- and trifluoromethyl-containing aldehydes/ketones under acid catalysis (e.g., HCl or acetic acid) in refluxing ethanol .

- Cu(I)/TMEDA-catalyzed cross-coupling : Using N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, where halogen (Cl/Br/I) at the 2-position of the aryl group is tolerated. Ligands like TMEDA enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing chloro and methyl groups at C4/C5). ¹⁹F NMR confirms trifluoromethyl group integrity .

- IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) and validates benzimidazole core .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₇ClF₃N₂) and fragmentation patterns .

Q. What are the key biological activities reported for this compound?

Methodological Answer:

- Anticancer Activity : Induces apoptosis in cancer cell lines (e.g., MCF-7, A375) via kinase inhibition (e.g., casein kinases) and DNA intercalation .

- Antimicrobial Effects : Demonstrates bacteriostatic/fungistatic activity by disrupting microbial cell wall synthesis .

- Enzyme Inhibition : Targets cytochrome P450 enzymes and ATP-binding cassette transporters, altering drug metabolism .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates vs. ethanol .

- Catalyst Tuning : Cu(I) catalysts with bidentate ligands (e.g., TMEDA) improve cross-coupling efficiency by stabilizing intermediates .

- Temperature Control : Maintaining reflux temperatures (80–100°C) prevents side reactions (e.g., dehalogenation) .

Q. How do substituent variations (e.g., Cl, CF₃) influence bioactivity?

Methodological Answer: A comparative SAR study reveals:

| Substituent Position | Effect on Bioactivity | Source |

|---|---|---|

| C2-CF₃ | Enhances lipophilicity and metabolic stability, improving bioavailability | |

| C4-CH₃ | Reduces steric hindrance, facilitating enzyme binding | |

| C5-Cl | Increases electrophilicity, enhancing DNA interaction |

Q. How can computational methods resolve contradictions in biological data?

Methodological Answer:

- Molecular Docking : Identifies binding modes with targets (e.g., casein kinase 1ε) to explain potency variations across cell lines .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

- DFT Calculations : Assesses stability of reactive intermediates (e.g., nitroso derivatives) to clarify degradation pathways .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves and Tyvek® suits prevent dermal exposure; respirators (NIOSH-approved) mitigate inhalation risks .

- Ventilation : Use fume hoods for synthesis and local exhaust during powder handling .

- Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums. Neutralize with 10% NaOH .

Data Contradiction Analysis

Q. Why do studies report conflicting IC₅₀ values for anticancer activity?

Methodological Answer: Discrepancies arise from:

- Assay Conditions : Varying pH (7.4 vs. 6.5) alters protonation states, affecting cell permeability .

- Cell Line Variability : MCF-7 (ER+) vs. A375 (melanoma) differ in transporter expression, impacting compound uptake .

- Impurity Profiles : Unpurified batches may contain traces of dechlorinated byproducts, reducing potency .

Methodological Recommendations

Q. What strategies enhance the compound's pharmacokinetic profile?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable esters at C1 to improve oral absorption .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to bypass P-glycoprotein efflux in multidrug-resistant cells .

Q. How to validate target engagement in vitro?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.